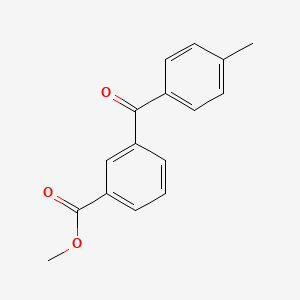
Methyl 3-(4-methylbenzoyl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-(4-methylbenzoyl)benzoate: is an organic compound belonging to the ester family. It is characterized by a benzene ring substituted with a methyl group and a benzoyl group. This compound is often used in organic synthesis and has various applications in scientific research and industry.
Méthodes De Préparation
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Methyl 3-(4-methylbenzoyl)benzoate can undergo oxidation reactions, particularly at the methyl group, forming carboxylic acids.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, leading to various substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Nitro, bromo, or other substituted derivatives.
Applications De Recherche Scientifique
Chemistry:
Reagent in Organic Synthesis: Methyl 3-(4-methylbenzoyl)benzoate is used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology and Medicine:
Fragrance Industry: Due to its pleasant aroma, it is used in the formulation of perfumes and other fragrance products.
Industry:
Mécanisme D'action
The mechanism of action of methyl 3-(4-methylbenzoyl)benzoate involves its interaction with specific molecular targets. For instance, as a pesticide, it exerts toxic effects on the nervous system of insects, leading to their death. The exact molecular pathways and targets involved in this process are still under investigation .
Comparaison Avec Des Composés Similaires
Methyl benzoate: An ester with a similar structure but without the methyl and benzoyl substitutions.
Ethyl benzoate: Similar to methyl benzoate but with an ethyl group instead of a methyl group.
Propyl benzoate: Similar to ethyl benzoate but with a propyl group.
Uniqueness: Methyl 3-(4-methylbenzoyl)benzoate is unique due to its specific substitutions, which confer distinct chemical properties and reactivity. These substitutions make it particularly useful in specialized applications such as targeted organic synthesis and environmentally friendly pesticides .
Propriétés
Numéro CAS |
87849-22-7 |
|---|---|
Formule moléculaire |
C16H14O3 |
Poids moléculaire |
254.28 g/mol |
Nom IUPAC |
methyl 3-(4-methylbenzoyl)benzoate |
InChI |
InChI=1S/C16H14O3/c1-11-6-8-12(9-7-11)15(17)13-4-3-5-14(10-13)16(18)19-2/h3-10H,1-2H3 |
Clé InChI |
MRALJVAXZMPUKP-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















